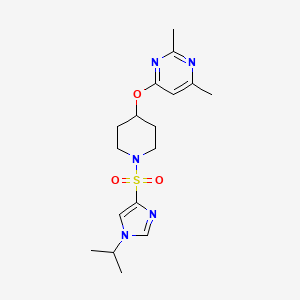
4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine is a useful research compound. Its molecular formula is C17H25N5O3S and its molecular weight is 379.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound can be broken down into key functional groups that contribute to its biological activity:
- Pyrimidine core : Known for its role in nucleic acid synthesis and as a scaffold in drug design.
- Imidazole sulfonamide : This moiety is often associated with enzyme inhibition and antimicrobial activity.
- Piperidine : A common structure in pharmacology, contributing to the overall bioactivity through receptor interactions.
The biological activity of this compound primarily stems from its ability to interact with various biological targets. Potential mechanisms include:
- Enzyme inhibition : The sulfonamide group is known to inhibit carbonic anhydrases and other enzymes, potentially leading to therapeutic effects in conditions such as hypertension and glaucoma.
- Receptor modulation : The imidazole ring can interact with various receptors, including histamine and serotonin receptors, influencing neurotransmission and cardiovascular functions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that pyrimidine derivatives can inhibit bacterial growth by targeting specific metabolic pathways. The compound's structural features suggest it may possess similar activity.
Anticancer Properties
The imidazole and pyrimidine components are often linked to anticancer activity. Compounds derived from these structures have been shown to inhibit cancer cell proliferation in various studies. For example, imidazole-based compounds have been reported to modulate kinase activity involved in cancer cell signaling pathways.
In Vitro Studies
A study conducted by Chopra et al. (2015) evaluated the antiplasmodial activity of ferrocene-pyrimidine conjugates against Plasmodium falciparum, revealing that modifications in the pyrimidine structure could enhance biological efficacy . While this specific compound was not tested, the findings highlight the potential for similar derivatives.
In Vivo Studies
Research on related sulfonamide compounds has demonstrated anti-inflammatory effects in animal models. For instance, a study showed that sulfonamide derivatives could reduce inflammation markers in rodent models of arthritis, suggesting potential therapeutic applications for inflammatory diseases .
Data Tables
属性
IUPAC Name |
2,4-dimethyl-6-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O3S/c1-12(2)21-10-17(18-11-21)26(23,24)22-7-5-15(6-8-22)25-16-9-13(3)19-14(4)20-16/h9-12,15H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQBZZMWQQUJNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)S(=O)(=O)C3=CN(C=N3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














